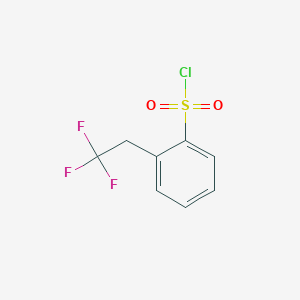

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride

Description

Key Observations:

- Electronic Effects : The electron-withdrawing nature of the trifluoroethyl group enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions. This effect is most pronounced in the 2-position due to proximity to the sulfonyl group.

- Steric Considerations : Derivatives with substituents in the 2-position exhibit increased steric hindrance, which can reduce reaction rates with bulky nucleophiles compared to 3- or 4-position analogs.

- Synthetic Utility : The 4-position derivative is favored in polymer chemistry due to its symmetry, while the 2-position isomer is prevalent in small-molecule drug design.

Properties

Molecular Formula |

C8H6ClF3O2S |

|---|---|

Molecular Weight |

258.65 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |

InChI Key |

UTAVOKSCSLXZPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Trifluoroethanol

This method leverages the reactivity of sulfonyl chlorides with fluorinated alcohols.

Steps :

- Base-Mediated Reaction :

- 4-Chlorobenzenesulfonyl chloride reacts with 2,2,2-trifluoroethanol in the presence of pyridine or similar bases.

- Conditions : 0–25°C, anhydrous solvent (e.g., dichloromethane).

- Mechanism : Nucleophilic substitution at the sulfonyl chloride group.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥98% |

- Short reaction time.

- High functional group tolerance.

Multi-Step Synthesis via Halogenation and Grignard Reaction

A more complex route for sterically challenging derivatives, adapted from CN112939818A:

Steps :

- Halogenation :

- 2-Trifluoromethyl-4-nitro-bromobenzene is treated with a halogenating agent (e.g., Cl₂) in sulfuric acid.

- Conditions : 50–100°C, 1–8 hours.

-

- Nitro groups are reduced to amines using catalytic hydrogenation.

- Diazotization with NaNO₂/HCl, followed by decomposition to yield halobenzenes.

-

- Reaction with methylmagnesium bromide and dimethyl disulfide to introduce thioether groups.

Etherification and Chlorination :

- Etherification with 2,2,2-trifluoroethanol under basic conditions.

- Oxidation with chlorine gas to form the sulfonyl chloride.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Halogenation | 90–95% | 80°C, 5 hours |

| Grignard Reaction | 85–90% | −40°C, THF solvent |

| Chlorination | 92–94% | 55°C, acetic acid |

- Scalable for industrial production.

- Avoids costly protecting groups.

Direct Sulfonation and Chlorination

A less common approach involves direct sulfonation of trifluoroethylbenzene:

Steps :

- Sulfonation :

- Trifluoroethylbenzene reacts with chlorosulfonic acid.

- Conditions : 0–10°C, 2–4 hours.

- Chlorination :

- Thionyl chloride or PCl₅ converts the sulfonic acid to sulfonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 60–70% |

| Purity | 95–97% |

- Minimal intermediate steps.

- Cost-effective reagents.

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Nucleophilic Sub. | 85% | Moderate | Low |

| Multi-Step Synthesis | 90% | High | High |

| Direct Sulfonation | 65% | Low | Moderate |

Critical Considerations

- Regioselectivity : The trifluoroethyl group’s electron-withdrawing nature directs sulfonation to the para position, but ortho derivatives require directed ortho-metalation strategies.

- Safety : Chlorine gas and thionyl chloride demand rigorous handling protocols.

- Industrial Preference : The multi-step synthesis (Method 2) is favored for bulk production due to reliability, despite its complexity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: Sulfonyl hydride.

Oxidation Reactions: Sulfonic acids and other oxidized derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is an organosulfur compound with a trifluoroethyl group attached to a benzenesulfonyl chloride moiety. The presence of the trifluoroethyl group influences the compound's chemical properties, enhancing its reactivity and stability.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Biology The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors.

- Medicine It is involved in the development of drugs with improved pharmacokinetic properties due to the presence of the trifluoroethyl group.

- Industry The compound is used in the production of agrochemicals and materials with specialized properties, such as increased resistance to degradation.

Chemical Reactions

This compound undergoes various chemical reactions:

- Nucleophilic Substitution The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

- Oxidation and Reduction The trifluoroethyl group can undergo oxidation to form trifluoroacetic acid derivatives, while reduction can lead to the formation of trifluoroethyl alcohol derivatives.

- Substitution Reactions The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

The biological activity of This compound primarily stems from its electrophilic sulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The trifluoroethyl group enhances the compound's stability and reactivity, making it effective in various biological applications. The mechanism of action of This compound involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Related Compounds

Similar compounds include:

- 2,2,2-Trifluoroethyl trifluoromethanesulfonate

- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate

- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and potential changes in protein function.

Comparison with Similar Compounds

Substituent Variation: Trifluoroethyl vs. Trifluoromethyl

- 2-(Trifluoromethyl)benzenesulfonyl chloride (CAS: Not explicitly stated; PubChem CID: 136616) Molecular formula: C₇H₄ClF₃O₂S (MW: ~234.57 g/mol) Key difference: Replaces the trifluoroethyl group (-CF₂CF₃) with a trifluoromethyl (-CF₃) group. The electron-withdrawing effect is similar, but the reduced size may alter binding interactions in drug-target complexes .

Multi-Fluorinated Analogues

- 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS: Not provided; Thermo Scientific™) Molecular formula: C₁₀H₅ClF₆O₄S (MW: 372.67 g/mol) Key difference: Features two trifluoroethoxy (-OCF₂CF₃) groups at positions 2 and 5 on the benzene ring. Impact: Increased fluorine content enhances lipophilicity and metabolic stability but may reduce aqueous solubility. The dual substitution also introduces steric hindrance, which could limit accessibility in certain reactions .

- 2,4-Difluorobenzene-1-sulfonyl chloride (CAS: 13918-92-8) Molecular formula: C₆H₃ClF₂O₂S (MW: 212.6 g/mol) Key difference: Contains two fluorine atoms at positions 2 and 4 instead of a trifluoroethyl group. However, the smaller substituents may improve substrate compatibility in sterically constrained environments .

Halogenated Derivatives

- 3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS: Not provided) Molecular formula: C₈H₅Cl₂F₃O₃S (MW: 309.09 g/mol) Key difference: Combines a chlorine atom at position 3 with a trifluoroethoxy group at position 4. Impact: The chlorine atom increases electrophilicity at the sulfonyl chloride group, enhancing reactivity. However, the compound’s higher halogen content may raise toxicity concerns compared to purely fluorinated analogues .

Non-Fluorinated Analogues

- 2-(Methoxymethyl)benzene-1-sulfonyl chloride (CAS: 1239575-08-6)

- Molecular formula : C₈H₉ClO₃S (MW: 220.68 g/mol)

- Key difference : Replaces the trifluoroethyl group with a methoxymethyl (-CH₂OCH₃) substituent.

- Impact : The absence of fluorine reduces lipophilicity and metabolic stability. The methoxymethyl group is less electron-withdrawing, which may slow sulfonamide formation reactions compared to fluorinated analogues .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Purity | Key Applications |

|---|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride | C₈H₆ClF₃O₂S | 258.65 | Trifluoroethyl (-CF₂CF₃) | 95% | Pharmaceutical intermediates |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | ~234.57 | Trifluoromethyl (-CF₃) | 98% | Organic synthesis, agrochemicals |

| 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | C₁₀H₅ClF₆O₄S | 372.67 | Two trifluoroethoxy (-OCF₂CF₃) | 97% | Specialty fluorinated reagents |

| 3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | C₈H₅Cl₂F₃O₃S | 309.09 | Chlorine + trifluoroethoxy | Not specified | Research chemicals |

| 2-(Methoxymethyl)benzene-1-sulfonyl chloride | C₈H₉ClO₃S | 220.68 | Methoxymethyl (-CH₂OCH₃) | Not specified | Polymer chemistry |

Key Research Findings

Fluorine’s Role in Bioavailability : The trifluoroethyl group in the target compound enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as observed in fluorinated pharmaceuticals .

Steric Effects : Bulkier substituents like trifluoroethyl (-CF₂CF₃) can hinder reactions in sterically sensitive environments, whereas smaller groups (e.g., -CF₃) improve accessibility .

Biological Activity

Overview

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is an organosulfur compound characterized by a trifluoroethyl group attached to a benzenesulfonyl chloride moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoroethyl group. It has applications in various fields including pharmaceuticals, agrochemicals, and materials science. The biological activity of this compound stems from its reactivity towards nucleophiles, making it a valuable intermediate in the synthesis of biologically active molecules.

The sulfonyl chloride group in this compound is highly electrophilic, which allows it to undergo nucleophilic substitution reactions. This leads to the formation of sulfonamide or sulfonate derivatives. The trifluoroethyl group can enhance the stability and reactivity of the compound, influencing its biological interactions.

Key Reactions:

- Nucleophilic Substitution: Reacts with amines or alcohols to form sulfonamides or sulfonates.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in further functionalization.

- Oxidation/Reduction: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

Pharmacological Applications

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various pharmaceuticals. Compounds containing trifluoroethyl groups often exhibit enhanced pharmacokinetic properties such as improved solubility and metabolic stability.

Examples of Biological Activities:

- Enzyme Inhibition: Compounds derived from this sulfonyl chloride have been investigated for their ability to inhibit specific enzymes, which can lead to therapeutic applications in treating diseases like cancer and infections.

- Anticancer Activity: Research indicates that derivatives of trifluoroethyl-substituted compounds may exhibit anticancer properties by targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have highlighted the significance of trifluoroethyl groups in enhancing the biological activity of various compounds:

- Enzyme Inhibitors: A study demonstrated that introducing a trifluoroethyl group significantly increased the potency of certain enzyme inhibitors compared to their non-fluorinated analogs. For instance, compounds designed to inhibit cathepsin K showed improved efficacy when modified with a trifluoroethyl substituent .

- Drug Development: Research on FDA-approved drugs containing trifluoroethyl groups has shown that these modifications can enhance drug absorption and distribution. For example, drugs targeting serotonin receptors exhibited increased potency when trifluoroethyl groups were incorporated into their structures .

- Synthesis of Bioactive Molecules: The use of this compound as a synthetic intermediate has been documented in numerous publications. It serves as a versatile building block for creating complex bioactive molecules with potential therapeutic applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.